[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate
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Overview
Description
The compound [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate is a complex organic molecule It belongs to a class of compounds known for their intricate structures and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the hydroxyl and keto groups. The final steps involve the formation of the ester linkage and the attachment of the methoxy-oxo-phenylethylamino group. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a keto group.
Reduction: The keto groups can be reduced to form hydroxyl groups.
Substitution: The ester and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a keto derivative, while reduction of the keto groups would produce a dihydroxy compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and keto groups can form hydrogen bonds with target proteins, while the ester and amino groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate
- This compound
Uniqueness
This compound is unique due to its specific combination of functional groups and its complex structure. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable subject of study in various fields.
Properties
Molecular Formula |
C34H41NO9 |
---|---|
Molecular Weight |
607.7 g/mol |
IUPAC Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[(2-methoxy-2-oxo-1-phenylethyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C34H41NO9/c1-32-15-13-22(36)17-21(32)9-10-23-24-14-16-34(42,33(24,2)18-25(37)29(23)32)26(38)19-44-28(40)12-11-27(39)35-30(31(41)43-3)20-7-5-4-6-8-20/h4-8,17,23-24,29-30,42H,9-16,18-19H2,1-3H3,(H,35,39)/t23-,24-,29+,30?,32-,33-,34-/m0/s1 |
InChI Key |
DCQLCUCOIIBBCG-HYMZYYMESA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NC(C5=CC=CC=C5)C(=O)OC)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)COC(=O)CCC(=O)NC(C5=CC=CC=C5)C(=O)OC)O)C |
Origin of Product |
United States |
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